molecular formula C9H8Cl2 B8497436 p-Chlorocinnamyl chloride

p-Chlorocinnamyl chloride

Cat. No.: B8497436
M. Wt: 187.06 g/mol
InChI Key: CLZRDHUBODXICN-UHFFFAOYSA-N
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Description

p-Chlorocinnamyl chloride is an organochlorine compound derived from cinnamyl chloride, featuring a chlorine substituent at the para position of the benzene ring. Its molecular formula is C₉H₆Cl₂O, with a molecular weight of 201.0 g/mol. Structurally, it consists of a propenoyl chloride group (-COCl) attached to a benzene ring substituted with chlorine at the para position (Fig. 1). This compound is primarily utilized in organic synthesis, particularly in acylation reactions and the preparation of pharmaceutical intermediates. For instance, its reduced form, p-chlorocinnamyl alcohol, has been employed in kinetic isotope effect (KIE) studies to investigate reaction mechanisms .

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1-chloro-4-(3-chloroprop-1-enyl)benzene

InChI

InChI=1S/C9H8Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2

InChI Key

CLZRDHUBODXICN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCCl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Solvolysis Reactions

p-Chlorocinnamyl chloride undergoes solvolysis via a unimolecular (SN1) mechanism in polar protic solvents. The reaction proceeds through a carbocation intermediate stabilized by resonance with the aromatic ring and the allylic system.

Key Findings from Grunwald-Winstein Analysis (Source ):

Solvent System (v/v%)Rate Constant (10⁻⁵ s⁻¹)YY (Ionizing Power)hIhI (Aromatic Parameter)
80% EtOH2.42.030.78
70% EtOH1.81.740.65
50% EtOH0.90.980.43
  • The extended Grunwald-Winstein equation (log(k/k0)=mY+hI\log(k/k_0) = mY + hI) accounts for both solvent ionizing power (YY) and aromatic ring stabilization (hIhI).

  • Electron-withdrawing para-chloro substituent enhances carbocation stability, reducing activation energy for solvolysis .

Nucleophilic Substitution

The allylic chloride group participates in SN2 reactions under strongly basic conditions. For example:
Cl-C6H4CH2CH2Cl+NaOHCl-C6H4CH2CH2OH+NaCl\text{Cl-C}_6\text{H}_4-\text{CH}_2-\text{CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl-C}_6\text{H}_4-\text{CH}_2-\text{CH}_2\text{OH} + \text{NaCl}

Reactivity Trends :

  • Steric hindrance from the aromatic ring favors SN1 over SN2 pathways .

  • Nucleophiles like amines or thiols yield corresponding substituted derivatives (e.g., thioethers) .

Elimination Reactions

Under dehydrating conditions (e.g., KOH/EtOH), β-elimination occurs to form conjugated dienes:
Cl-C6H4CH2CH2ClBaseCl-C6H4CH=CH2+2HCl\text{Cl-C}_6\text{H}_4-\text{CH}_2-\text{CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Cl-C}_6\text{H}_4-\text{CH}=\text{CH}_2 + 2\text{HCl}

Key Observation :

  • The reaction is accelerated by bulky bases due to reduced steric strain in the transition state .

Reductive Amination

While not directly observed for this compound, analogous cinnamyl chlorides undergo reductive amination with aldehydes to form secondary amines. For example (Source ):
Cl-C6H4CH=CHCl+RNH2NaBH4Cl-C6H4CH2CH(NH2R)\text{Cl-C}_6\text{H}_4-\text{CH}=\text{CHCl} + \text{RNH}_2 \xrightarrow{\text{NaBH}_4} \text{Cl-C}_6\text{H}_4-\text{CH}_2-\text{CH}(\text{NH}_2\text{R})

Limitations :

  • Direct alkylation with amines often requires activation by Lewis acids (e.g., AlCl₃) due to poor leaving-group ability of chloride .

Aromatic Electrophilic Substitution

The para-chloro substituent deactivates the benzene ring, directing incoming electrophiles to meta positions. Example reactions include:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 3-nitro derivatives.

  • Sulfonation : Forms meta-sulfonic acid derivatives at elevated temperatures .

Comparative Reactivity in Solvolysis

The para-chloro group significantly alters reactivity compared to unsubstituted cinnamyl chloride (Source ):

Compoundkrelk_{\text{rel}} (50% EtOH)Carbocation Stability
Cinnamyl chloride1.0Moderate
This compound2.3High
  • Enhanced stability arises from resonance between the carbocation and the electron-withdrawing chloro group .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or structural similarities with p-chlorocinnamyl chloride, enabling comparative insights:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
p-Chlorocinnamyl chloride C₉H₆Cl₂O 201.0 Benzene ring (para-Cl), propenoyl chloride
Cinnamoyl chloride C₉H₇ClO 166.6 Benzene ring, propenoyl chloride
Chloroacetyl chloride C₂H₂Cl₂O 112.9 Acetyl chloride with α-Cl substituent
Phenylacetyl chloride C₈H₇ClO 154.6 Benzene ring, acetyl chloride

Key Observations :

  • Cinnamoyl chloride (CAS 102-92-1) lacks the para-chlorine substituent, reducing its electronic withdrawal effects compared to p-chlorocinnamyl chloride. This difference may influence reactivity in electrophilic aromatic substitution or acylation reactions .
  • Chloroacetyl chloride (CAS 79-04-9) is a simpler α-chlorinated acetyl chloride, highly reactive due to the electron-withdrawing Cl adjacent to the carbonyl group. Its smaller size and higher volatility contrast with the aromatic bulk of p-chlorocinnamyl chloride .
  • Phenylacetyl chloride (CAS 103-80-0) features a benzene ring directly bonded to an acetyl chloride group but lacks the propenoyl chain, limiting its conjugation and resonance stabilization compared to this compound .
Electrophilic Reactivity
  • The para-chlorine in p-chlorocinnamyl chloride enhances electron withdrawal from the benzene ring, directing further electrophilic substitutions to meta positions. This contrasts with cinnamoyl chloride, where the absence of a para-substituent allows for more flexible reactivity .
  • Chloroacetyl chloride ’s α-Cl group increases the electrophilicity of its carbonyl carbon, making it highly reactive toward nucleophiles like amines and alcohols. However, its lack of aromaticity limits applications in π-conjugated systems .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and allylic chloride groups (δ 4.5–5.0 ppm). Compare with reference spectra from databases like SDBS .
  • FT-IR : Confirm C-Cl stretching vibrations (550–850 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 172 (M⁺) and fragmentation patterns consistent with chlorine isotopes .

Advanced: How can computational methods elucidate the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN1/SN2 pathways. Compare with experimental kinetic data .
  • Solvent Effects : Simulate solvation models (PCM or COSMO) to assess polarity’s impact on reaction rates .
  • Contradiction Resolution : If computational results conflict with experimental data (e.g., unexpected regioselectivity), re-examine basis sets or consider alternative mechanisms like radical pathways .

Advanced: How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

Q. Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to collate literature, screen studies for methodological rigor, and perform meta-analysis on yield data .
  • Data Validation : Replicate high-discrepancy experiments under controlled conditions (e.g., standardized reagent purity, inert atmosphere) .
  • Statistical Analysis : Apply ANOVA to identify variables (e.g., catalyst loading, temperature) causing yield variations. Report confidence intervals for reproducibility .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • First-Aid Measures : In case of inhalation, administer oxygen and consult a physician immediately. Provide SDS documentation to medical personnel .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to design experiments for studying the solvolysis mechanisms of this compound?

Q. Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress in varying solvents (e.g., ethanol, DMSO). Calculate rate constants (k) via pseudo-first-order approximations .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O solvent) to track proton transfer steps in hydrolysis .
  • Cross-Validation : Compare experimental activation parameters (ΔH‡, ΔS‡) with computational predictions to confirm mechanistic pathways .

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

Q. Methodological Answer :

  • Detailed Protocols : Document stoichiometry, mixing rates, and purification steps. Share raw data (e.g., NMR spectra) in supplementary materials .
  • Inter-Lab Collaboration : Use round-robin testing to verify results across multiple labs. Standardize reagents (e.g., ACS-grade solvents) .
  • Error Analysis : Report relative standard deviations (RSD) for yields and characterize byproducts via LC-MS .

Advanced: What strategies address conflicting computational and experimental data on this compound’s electronic properties?

Q. Methodological Answer :

  • Benchmarking : Compare computed dipole moments or HOMO-LUMO gaps with experimental values from X-ray crystallography or cyclic voltammetry .
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify sources of discrepancy .
  • Hybrid Methods : Combine MD simulations with QM/MM approaches to account for bulk solvent effects in reactivity studies .

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